(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one
CAS No.: 638139-85-2
Cat. No.: VC7361669
Molecular Formula: C15H12N2OS2
Molecular Weight: 300.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638139-85-2 |
|---|---|
| Molecular Formula | C15H12N2OS2 |
| Molecular Weight | 300.39 |
| IUPAC Name | (5E)-2-(2-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C15H12N2OS2/c1-10-5-2-3-7-12(10)16-15-17-14(18)13(20-15)9-11-6-4-8-19-11/h2-9H,1H3,(H,16,17,18)/b13-9+ |
| Standard InChI Key | OCHVXZPTLHCODR-UKTHLTGXSA-N |
| SMILES | CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CS3)S2 |
Introduction
Chemical Identity and Basic Properties
Molecular Characterization
The compound (E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one (CAS No. 638139-85-2) has a molecular formula of and a molecular weight of 300.39 g/mol . Its IUPAC name, (5E)-2-(2-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one, reflects the stereochemistry (E-configuration) at the exocyclic double bond and the substitution pattern on the thiazolidinone ring.
Key Identifiers:
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SMILES:
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CS3)S2 -
InChIKey:
OCHVXZPTLHCODR-UKTHLTGXSA-N -
PubChem CID: 135535302
Physicochemical Properties
Available data indicate limited solubility in common solvents, though quantitative measurements remain unreported . The density, boiling point, and melting point are unspecified in current literature, highlighting a need for experimental characterization .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound typically involves multi-step protocols common to thiazolone derivatives. A plausible route includes:
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Formation of the Thiazolidinone Core: Condensation of o-tolylthiourea with α-bromo ketones or esters.
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Methylene Incorporation: Knoevenagel condensation between the thiazolidinone and thiophene-2-carbaldehyde under basic conditions.
Optimization Challenges:
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Stereoselectivity at the exocyclic double bond (E-configuration) requires precise control of reaction temperature and catalysts.
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Yield improvements (currently unspecified) may involve microwave-assisted synthesis or ionic liquid media.
Structural and Electronic Analysis
Crystallographic and Spectroscopic Insights
While X-ray crystallography data are unavailable, computational models predict a planar thiazolidinone ring with conjugation extending into the thiophene and o-tolyl groups. The E-configuration minimizes steric clashes between the thiophene and o-tolyl substituents, stabilizing the molecule .
Key Functional Groups:
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Thiazolidinone Ring: Contributes to redox activity and hydrogen-bonding capacity.
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Thiophene Moiety: Enhances π-π stacking interactions in biological targets.
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o-Tolylamino Group: Introduces steric bulk that may influence binding kinetics .
Spectroscopic Signatures
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IR: Strong absorption at ~1700 cm (C=O stretch) and ~1600 cm (C=N stretch).
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NMR: signals for thiophene protons (δ 6.8–7.4 ppm) and o-tolyl methyl group (δ 2.3 ppm) .
Biological Activities and Mechanisms
Proposed Mechanism:
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Kinase Inhibition: The thiazolone core chelates ATP-binding site residues, while the thiophene group stabilizes hydrophobic interactions .
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Apoptosis Induction: Upregulation of caspase-3/7 observed in related compounds .
Antimicrobial Properties
Thiazolidinones with aryl substitutions show activity against Gram-positive bacteria (e.g., S. aureus) via cell wall synthesis inhibition. The o-tolyl group may enhance membrane penetration, though efficacy data for this compound await validation.
Pharmacological Applications and Challenges
Drug Development Prospects
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Anticancer Agents: Structural similarity to FDA-approved kinase inhibitors (e.g., erlotinib) warrants further exploration .
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Antimicrobials: Potential for overcoming methicillin resistance in Staphylococcus spp..
ADMET Considerations
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Absorption: Low solubility may limit oral bioavailability, necessitating prodrug strategies.
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Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the thiophene ring .
Future Research Directions
Structural Modifications
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Substituent Engineering: Replacing o-tolyl with electron-withdrawing groups (e.g., nitro) to enhance reactivity.
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Hybrid Systems: Conjugation with nanoparticles for targeted delivery .
Experimental Priorities
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Crystallography: Resolve 3D structure to guide molecular docking studies.
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In Vivo Testing: Evaluate pharmacokinetics in rodent models.
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